REACTION_CXSMILES
|
C([N:8]1[CH2:17][CH2:16][C:15]2[N:14]=[CH:13][CH:12]=[CH:11][C:10]=2[CH2:9]1)C1C=CC=CC=1.[H][H]>C(O)(=O)C.[Pd]>[N:14]1[C:15]2[CH2:16][CH2:17][NH:8][CH2:9][C:10]=2[CH:11]=[CH:12][CH:13]=1
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1CC=2C=CC=NC2CC1
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was then filtered through Super-Cel
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to an amber oil, which
|
Type
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DISSOLUTION
|
Details
|
was dissolved in 6N sodium hydroxide solution
|
Type
|
EXTRACTION
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Details
|
extracted with toluene (2×50 ml) and methylene chloride (2×50 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC=2CNCCC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21 mmol | |
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |